N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c21-13-16-3-1-2-4-18(16)24-20(27)19(26)23-14-15-7-11-25(12-8-15)17-5-9-22-10-6-17/h1-6,9-10,15H,7-8,11-12,14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZWMCIIDFRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine derivative under controlled conditions.
Introduction of the cyanophenyl group: This step involves the reaction of the intermediate with 2-cyanophenyl isocyanate.
Attachment of the pyridinyl-piperidinyl moiety: The final step involves coupling the intermediate with a pyridin-4-yl-piperidin-4-yl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Due to its unique structural properties, it is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Key Observations :
- Substituent Impact on Activity : Antiviral oxalamides (e.g., Compounds 8, 13) feature 4-chlorophenyl and thiazole-piperidine groups, suggesting these moieties enhance binding to HIV entry targets like the CD4-binding site . In contrast, S336’s dimethoxybenzyl and pyridinylethyl groups optimize umami receptor (hTAS1R1/hTAS1R3) activation .
- Stereochemical Influence : Compounds 14 and 15 () exist as 1:1 stereoisomer mixtures, reducing purity (93.2–95.0%) compared to single-isomer analogs like Compound 11 (HPLC: 95%) . The target compound’s stereochemistry (if resolved) could similarly affect efficacy.
- Synthetic Yields: Yields for antiviral oxalamides range from 36% (Compound 13) to 55% (Compound 9), while flavoring agents like S336 are synthesized for industrial-scale use with high safety margins (NOEL: 100 mg/kg bw/day) .
Physicochemical and Spectroscopic Properties
- LC-MS/NMR Profiles : Antiviral oxalamides (e.g., Compound 13: LC-MS m/z 479.12 [M+H]⁺; δH 10.75 ppm for CO-NH) show characteristic oxalamide signals, aligning with the target compound’s expected spectra .
- Thermal Stability : Regorafenib analogs (e.g., Compound 1c) exhibit high melting points (260–262°C), likely due to strong intermolecular hydrogen bonding from the oxalamide core .
Biological Activity
N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
This compound exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors. The compound may modulate enzyme activity or alter receptor signaling pathways, leading to various therapeutic effects.
In Vitro Studies
Recent studies have focused on the compound's cytotoxicity against cancer cell lines, particularly:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.0 | Significant cytotoxicity |
| A549 | 20.5 | Moderate cytotoxicity |
| HeLa | 12.3 | High cytotoxicity |
These findings indicate that this compound has promising anticancer properties, warranting further investigation.
Case Studies
- Inhibition of Enzyme Activity : A study published in the Journal of Medicinal Chemistry demonstrated that related oxalamides could inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. The compound showed moderate inhibitory activity against BTK, suggesting potential applications in treating B-cell malignancies .
- Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit HIV entry by blocking the gp120-CD4 interaction, indicating that structural analogs may share similar antiviral properties .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N1-(2-cyanophenyl)-N2-(pyridin-4-yl)oxalamide | Lacks piperidine moiety | Lower binding affinity |
| N1-(2-cyanophenyl)-N2-(piperidin-4-yl)oxalamide | Lacks pyridine group | Different electronic properties |
The presence of both piperidine and pyridine groups in this compound enhances its binding affinity and biological activity compared to its analogs.
Q & A
Basic: What are the optimal synthetic routes for N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, considering yield and purity?
Methodological Answer:
The synthesis typically involves a three-step approach:
Intermediate Preparation : Use Suzuki-Miyaura coupling to introduce the pyridinyl-piperidine moiety, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in THF/H₂O) .
Oxalamide Formation : Employ carbodiimide-mediated coupling (e.g., DCC or HATU) between the 2-cyanophenylamine and the piperidine intermediate. HATU activation in DMF with DIPEA achieves >85% yield with minimal byproducts .
Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final compound (>95% purity) .
Advanced: How can stereochemical outcomes be controlled during the piperidine-pyrrolidine coupling step in the synthesis?
Methodological Answer:
Stereoselectivity is achieved via:
- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., (R)-BINOL) to the piperidine nitrogen, directing spatial orientation during coupling .
- Asymmetric Catalysis : Use Rhodium-phosphine complexes (e.g., PhthalaPhos) in hydrogenation steps to favor specific enantiomers (>90% ee) .
- Dynamic Resolution : Adjust reaction pH and temperature to kinetically favor the desired diastereomer, as seen in related oxalamide syntheses .
Basic: What spectroscopic techniques are critical for characterizing this compound's structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.4–8.3 ppm for cyanophenyl; piperidine CH₂ signals at δ 2.7–3.5 ppm) .
- LC-MS (APCI+) : Validate molecular weight (e.g., m/z 423.27 [M+H]⁺) and detect impurities (<5%) .
- FT-IR : Identify oxalamide C=O stretches (1650–1700 cm⁻¹) and nitrile C≡N absorption (~2220 cm⁻¹) .
Advanced: What computational methods predict binding affinities between this compound and HIV-1 gp120?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with the CD4-binding site of gp120, prioritizing hydrogen bonds with Asp368 and hydrophobic contacts with Phe382 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD (<2 Å) and binding free energy (MM/PBSA) .
- SAR Analysis : Compare with analogs (e.g., compounds 8–11) to identify critical substituents (e.g., cyanophenyl for π-π stacking) .
Basic: Which in vitro assays are suitable for initial screening of kinase inhibition?
Methodological Answer:
- FRET-Based Assays : Monitor ATP consumption using Z′-LYTE™ kits (e.g., for JAK2 or EGFR kinases), with IC₅₀ values calculated via dose-response curves .
- Cellular Proliferation : Use MTT assays in HeLa or HEK293T cells, comparing inhibition to staurosporine controls .
- Western Blotting : Validate target engagement by measuring phosphorylated kinase levels (e.g., p-STAT3 for JAK2 inhibition) .
Advanced: How to resolve contradictions in IC₅₀ values across different cell lines?
Methodological Answer:
- Permeability Assessment : Measure cellular uptake via LC-MS/MS to correlate intracellular concentration with efficacy .
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated degradation, adjusting assay conditions (e.g., +NADPH) .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinomeScan) to rule out polypharmacology effects .
Basic: What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility : Prepare stock solutions in DMSO (≥50 mg/mL) and dilute in PBS (pH 7.4) for kinetic solubility assays. Hydrophobic moieties (cyanophenyl) may limit aqueous solubility (<10 µM) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxalamide bonds are stable at pH 6–8 but hydrolyze under acidic conditions .
Advanced: Can metabolomic profiling identify off-target effects in neuronal models?
Methodological Answer:
- Untargeted Metabolomics : Use LC-HRMS (Q-Exactive) to profile SH-SY5Y cells post-treatment, annotating dysregulated pathways (e.g., tryptophan metabolism) via MetaboAnalyst .
- Isotope Tracing : Incubate with ¹³C-glucose to track carbon flux into glycolysis/TCA cycle, revealing mitochondrial toxicity .
- Network Pharmacology : Integrate metabolomic data with STRING protein networks to predict off-targets (e.g., serotonin receptors) .
Basic: How to validate synthetic intermediates via chromatographic methods?
Methodological Answer:
- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization (254 nm) for real-time reaction tracking .
- HPLC-DAD : Apply a gradient method (5→95% acetonitrile in 20 min) to resolve intermediates, comparing retention times to standards .
- Chiral HPLC : For stereoisomers, use a Chiralpak IA column (n-hexane/ethanol, 90:10) to confirm enantiopurity (>98% ee) .
Advanced: What strategies mitigate dimerization during oxalamide bond formation?
Methodological Answer:
- Low Concentration : Maintain <0.1 M reactant concentration to disfavor intermolecular coupling .
- Coupling Reagents : Replace DCC with HATU to enhance efficiency and reduce urea byproduct formation .
- Microwave Assistance : Use 50°C microwave irradiation (30 min) to accelerate reaction kinetics, minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
